molecular formula C14H11NO5 B3079806 2-Benzyloxy-3-nitrobenzoic acid CAS No. 107558-95-2

2-Benzyloxy-3-nitrobenzoic acid

Cat. No.: B3079806
CAS No.: 107558-95-2
M. Wt: 273.24 g/mol
InChI Key: BJFUJKRDCWUMQV-UHFFFAOYSA-N
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Description

2-Benzyloxy-3-nitrobenzoic acid is a derivative of benzoic acid . It contains a benzene ring with a benzyloxy group (a benzyl group attached through an oxygen atom) and a nitro group attached to the carbon atoms . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One such method involves the oxidation of 2-nitrotoluene . Another method involves the protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C15H13NO6 . It consists of a benzene ring with a benzyloxy group and a nitro group attached to the carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .


Physical and Chemical Properties Analysis

Nitro compounds, such as this compound, are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Determination of Sulfhydryl Groups

A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), related to 2-Benzyloxy-3-nitrobenzoic acid, has been synthesized and found useful in the determination of sulfhydryl groups in biological materials. This discovery has significance for biochemical studies, particularly in understanding the role of these groups in various biological processes (Ellman, 1959).

Molecular Structure Analysis

Crystals of benzyl 2,6-dihydroxy-3-nitrobenzoate, a compound related to this compound, have been synthesized and studied. This research provides insights into molecular structure, specifically regarding nitro and hydroxy groups' interaction and their influence on the overall molecular conformation (Sonar et al., 2007).

Solvent Interaction Studies

The dissociation constants and molar conductivities of various nitrobenzoic acids, including compounds related to this compound, have been determined in different solvent mixtures. These findings are significant for understanding solute-solvent interactions, crucial in various chemical and pharmaceutical processes (Niazi & Ali, 1990).

Synthesis of Tryptophan Precursors

Research has shown the conversion of 2-(2-Nitrophenyl)-1,3-propanediol to various compounds, including 2-nitrobenzoic acid, which is structurally related to this compound. These compounds have potential applications in synthesizing tryptophan precursors, highlighting their importance in medicinal chemistry (Tanaka et al., 1989).

Mechanism of Action

Target of Action

It is known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds are known to undergo various reactions, including oxidation and reduction . The nitro group in the compound could potentially undergo reduction to form an amino group, which could then interact with its targets .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 2-Benzyloxy-3-nitrobenzoic acid) with a halide or pseudo-halide using a palladium catalyst .

Pharmacokinetics

Organoboron compounds like this are generally known for their stability and environmental benignity . These properties could potentially influence the compound’s bioavailability.

Result of Action

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it could play a role in the formation of carbon–carbon bonds , which are fundamental in organic synthesis and drug discovery.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is likely involved, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other functional groups.

Safety and Hazards

2-Benzyloxy-3-nitrobenzoic acid can cause skin irritation and serious eye damage . It can also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Therefore, it is advised not to breathe dust, wash skin thoroughly after handling, and avoid release to the environment .

Biochemical Analysis

Biochemical Properties

The role of 2-Benzyloxy-3-nitrobenzoic acid in biochemical reactions is complex and multifaceted. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is involved in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the compound can act as a nucleophile in competition with oxygen, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels. For example, it is involved in benzylic oxidations and reductions .

Properties

IUPAC Name

3-nitro-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)11-7-4-8-12(15(18)19)13(11)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFUJKRDCWUMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285328
Record name 3-Nitro-2-(phenylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107558-95-2
Record name 3-Nitro-2-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107558-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-2-(phenylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxy-3-nitrobenzoic acid (36.6 g) in N,N-dimethylformamide (500 mL) were added benzyl bromide (50.0 mL) and potassium carbonate (66.3 g), and the mixture was stirred overnight at 60° C. The reaction mixture was poured into water and the resulting mixture was extracted with a mixture of ethyl acetate and n-hexane (1:1). The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated. The residue was dissolved in a mixture of tetrahydrofuran (100 mL) and methanol (200 mL), and the resulting mixture was stirred for 30 minutes at 50° C. The reaction mixture was concentrated and the residue was acidified with 2N hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated. The residue was recrystallized from isopropanol (50 mL)/n-hexane (200 mL) to give the title compound (31.99 g) having the following physical data.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.